N-Hydroxynorcocaine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

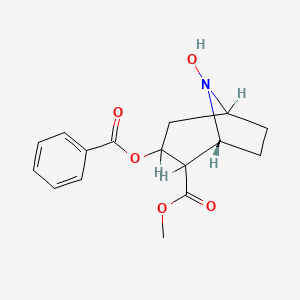

N-Hydroxynorcocaine, also known as this compound, is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Implications

N-Hydroxynorcocaine has been studied for its pharmacokinetic properties and its role as a hepatotoxic metabolite. Research indicates that it is formed during the metabolism of cocaine in the liver, primarily through the action of cytochrome P450 enzymes, particularly CYP3A4 .

Hepatotoxicity Studies

- Toxic Metabolite : this compound is recognized for its hepatotoxic effects, which have been demonstrated in both animal models and human studies. In mice, the presence of this metabolite correlates with increased liver toxicity following cocaine administration .

- Case Study : A study involving two strains of mice (DBA/2 and C57BL/6) revealed that DBA/2 mice exhibited significantly higher levels of this compound, correlating with their increased susceptibility to cocaine-induced hepatotoxicity .

Analytical Applications

The identification and quantification of this compound are crucial in forensic toxicology and clinical settings.

Detection Methods

- Mass Spectrometry : Advanced techniques such as gas chromatography coupled with mass spectrometry have been employed to accurately identify this compound in biological samples .

- Research Findings : A study highlighted the successful application of these methods to discern the metabolic pathways of cocaine, emphasizing the importance of understanding this compound's role in drug metabolism .

Toxicological Research

This compound serves as a model compound for studying drug metabolism and toxicity.

Mechanistic Studies

- Metabolic Pathway Investigation : Research has shown that the conversion of cocaine to norcocaine and subsequently to this compound involves complex enzymatic reactions that can lead to toxic outcomes .

- In Vivo Studies : Investigations into how different mouse strains metabolize cocaine have provided insights into genetic factors influencing susceptibility to drug toxicity, with implications for understanding human responses to cocaine .

Future Research Directions

The study of this compound is still evolving, with potential applications in various fields:

Drug Development

- Understanding the metabolic pathways involving this compound may lead to the development of therapeutic strategies aimed at mitigating cocaine's harmful effects.

Clinical Implications

- Further research could explore the role of this compound in addiction and withdrawal processes, potentially informing treatment approaches for substance use disorders.

Data Summary

Eigenschaften

CAS-Nummer |

72182-43-5 |

|---|---|

Molekularformel |

C16H19NO5 |

Molekulargewicht |

305.32 g/mol |

IUPAC-Name |

methyl (1R)-3-benzoyloxy-8-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C16H19NO5/c1-21-16(19)14-12-8-7-11(17(12)20)9-13(14)22-15(18)10-5-3-2-4-6-10/h2-6,11-14,20H,7-9H2,1H3/t11?,12-,13?,14?/m1/s1 |

InChI-Schlüssel |

NETRAGHALNKERF-DBBXXEFVSA-N |

SMILES |

COC(=O)C1C2CCC(N2O)CC1OC(=O)C3=CC=CC=C3 |

Isomerische SMILES |

COC(=O)C1[C@H]2CCC(N2O)CC1OC(=O)C3=CC=CC=C3 |

Kanonische SMILES |

COC(=O)C1C2CCC(N2O)CC1OC(=O)C3=CC=CC=C3 |

Synonyme |

8-hydroxynorcocaine N-hydroxynorcocaine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.